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Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

CopA is a P-type ATPase responsible for the transport of copper ions across cellular
membranes, playing a crucial role in maintaining copper homeostasis. Dysregulation of copper
levels is implicated in various diseases, making CopA and its homologs attractive targets for
drug development. Understanding the three-dimensional structure of CopA in its different
conformational states is paramount for elucidating its transport mechanism and for designing
targeted therapeutics. Cryo-electron microscopy (cryo-EM) has emerged as a powerful
technique for determining the structures of membrane proteins like CopA, which are often
challenging to crystallize. This document provides a detailed overview of the application of
cryo-EM for determining the structure of CopA, with a focus on the protein from the
hyperthermophilic archaeon Archaeoglobus fulgidus. It includes protocols for protein
expression and purification, cryo-EM sample preparation, data acquisition, and image
processing.

l. Protein Expression and Purification

A critical prerequisite for successful cryo-EM structure determination is a pure, homogeneous,
and stable protein sample. The following protocol is based on the successful expression and
purification of a C-terminally truncated version of Archaeoglobus fulgidus CopA.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1675957?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol: Expression and Purification of AC-CopA from
A. fulgidus

1. Expression:
e Host Strain:E. coli LMG194 (or a similar strain suitable for membrane protein expression).

o Plasmid: A pBAD-based expression vector containing the gene for A. fulgidus CopA with a C-
terminal truncation. The construct should ideally include an N-terminal affinity tag (e.g., His-
tag) for purification.

e Culture Medium: Luria-Bertani (LB) broth supplemented with 100 pg/mL ampicillin.

e Growth Conditions:

o

Inoculate 1 L of LB medium with a single colony of transformed E. coli.

o

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.8-1.0.

o

Induce protein expression by adding L-arabinose to a final concentration of 0.02% (w/v).

[¢]

Continue to grow the culture for an additional 3-4 hours at 30°C.

o Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The
cell pellet can be stored at -80°C until further use.

2. Purification:

e Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10% (v/v) glycerol, 1 mM PMSF, and 1
png/mL DNase |.

» Solubilization Buffer: Lysis buffer supplemented with 1% (w/v) n-dodecyl-§3-D-
maltopyranoside (DDM).

e Wash Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10% (v/v) glycerol, 20 mM imidazole,
and 0.05% (w/v) DDM.
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 Elution Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10% (v/v) glycerol, 250 mM
imidazole, and 0.05% (w/v) DDM.

e Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, and
0.02% (w/v) DDM.

 Purification Steps:

o Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a high-
pressure homogenizer.

o Pellet the cell debris by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

o Discard the supernatant and resuspend the membrane pellet in solubilization buffer. Stir
gently for 1 hour at 4°C to solubilize the membrane proteins.

o Clarify the solubilized membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at
4°C.

o Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer.
o Wash the column extensively with wash buffer to remove non-specifically bound proteins.
o Elute the protein with elution buffer.

o Concentrate the eluted protein and further purify it by size exclusion chromatography
using a Superdex 200 or similar column equilibrated with SEC buffer.

o Collect the fractions corresponding to the monomeric or dimeric CopA peak and assess
purity by SDS-PAGE. A final yield of 6-9 mg of purified protein from a 6 L culture can be
expected[1].

Il. Cryo-EM Grid Preparation

The goal of grid preparation is to embed the purified protein particles in a thin layer of vitreous
(non-crystalline) ice.

Protocol: Vitrification of CopA Samples
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o Grid Preparation: Glow-discharge holey carbon grids (e.g., Quantifoil R1.2/1.3) for 30-60
seconds to make the surface hydrophilic.

o Sample Application: Apply 3-4 pL of purified CopA at a concentration of 1-5 mg/mL to the
glow-discharged grid.

 Blotting and Plunging:

o

Place the grid in a vitrification robot (e.g., Vitrobot Mark 1V or Leica EM GP).

[¢]

Set the chamber to 4°C and 100% humidity.

[¢]

Blot the grid for 2-4 seconds with a blot force of -1 to -5 to remove excess liquid.

[e]

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
o Grid Storage: Store the vitrified grids in liquid nitrogen until imaging.

lll. Cryo-EM Data Acquisition

Data is collected on a transmission electron microscope equipped with a direct electron
detector.
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Parameter

Recommended Value

Microscope

Titan Krios or Glacios

Electron Energy

300 keV

Detector

Gatan K2/K3 or Falcon 3/4

Magnification

50,000x - 100,000x

Pixel Size

0.8 - 1.5 A/pixel

Total Electron Dose

40 - 60 e~/A2

Dose Rate 8 - 15 e~/pixel/second
Number of Frames 40 - 60
Defocus Range -1.0t0 -3.0 um

Data Collection Software

EPU or SerialEM

IV. Image Processing and 3D Reconstruction

The collected movie stacks are processed to generate a high-resolution 3D reconstruction of

CopA. The following workflow can be implemented using software packages like RELION or

CryoSPARC.

Workflow for Single Particle Analysis of CopA
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1. Pre-processing

Movie Alignment &
Dose Weighting

CTF Estimation

2. Particle Picking

Template-based Picking
or LoG Picker

Particle Extraction

3.2D & 3D

(Classification

2D Classification

Gb—initio 3D Reconstructior)

3D Classification

4. 3D Refinement & Post-processing

3D Auto-refinement

Post-processing
(Sharpening & FSC)

(Model Building & Refinemena
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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